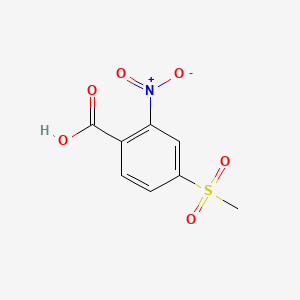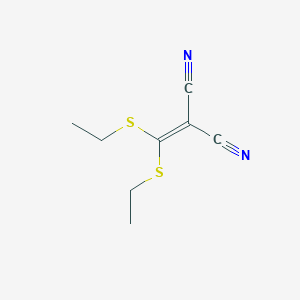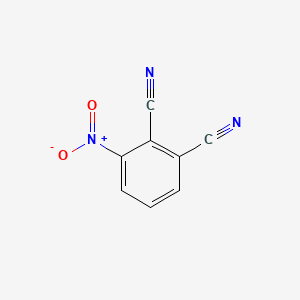
2-硝基-4-甲磺酰基苯甲酸
描述
2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is an important organic chemical intermediate . It is widely used in various fields such as dyes, medicine, and agriculture . In particular, it is used to prepare an excellent herbicide mesotrione, which plays an important role in eliminating weed damage in corn fields .
Synthesis Analysis
NMSBA is usually synthesized by selective oxidation of the methyl group of 2-nitro-4-methylsulfonyltoluene (NMST) . This process can be achieved under ambient pressure and temperature by employing molybdate as the catalyst and graphite rod as the anode . Through optimizing the catalyst dosage, phase transfer catalyst dosage, reactant concentration, electrolyte concentration, cell voltage, and reaction time, the NMSBA selectivity of 95.16% was realized in acidic media with the NMST conversion of 57.37% . Another synthesis method involves the oxidation of NMST with hydrogen peroxide in the presence of CuO/Al2O3 .Molecular Structure Analysis
The molecular formula of NMSBA is C8H7NO6S . Its molecular weight is 245.21 g/mol .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of NMSBA is the oxidation of NMST . NMST loses hydrogen from the methyl group, subsequently accepts oxygen, and finally converts into NMSBA .Physical And Chemical Properties Analysis
NMSBA is a pale yellow solid . It has a melting point of 211-212°C and a predicted boiling point of 497.8±45.0°C . The density of NMSBA is 1.576 . It is slightly soluble in DMSO and methanol .科学研究应用
Herbicide Production
- Summary of the Application : NMSBA is an important organic chemical intermediate used to prepare an excellent herbicide called mesotrione . Mesotrione plays a crucial role in eliminating weed damage in corn fields .
- Methods of Application or Experimental Procedures : In industry, NMSBA is usually synthesized by selective oxidation of the methyl group of 2-nitro-4-methylsulfonyltoluene (NMST). The benzene ring of NMST has two strongly electron-withdrawing groups, requiring strong oxidants and catalysts for efficient oxidation .
- Results or Outcomes : The main outcome of this application is the production of the herbicide mesotrione, which is widely used in agriculture, particularly in corn fields, to control weed damage .
Green Synthesis Approach
- Summary of the Application : A green synthesis approach for NMSBA production has been developed to address the issue of waste acid and nitrogen oxide generation from the nitric acid oxidation procedure .
- Methods of Application or Experimental Procedures : This involves the highly selective electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) under ambient pressure and temperature, employing molybdate as the catalyst and graphite rod as the anode .
- Results or Outcomes : Through optimizing various parameters such as catalyst dosage, phase transfer catalyst dosage, reactant concentration, electrolyte concentration, cell voltage, and reaction time, a NMSBA selectivity of 95.16% was realized in acidic media with the NMST conversion of 57.37% .
Dye Production
- Summary of the Application : NMSBA is used as an intermediate in the production of dyes . The specific types of dyes and their applications can vary widely.
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures can vary depending on the specific type of dye being produced. Typically, NMSBA would be used in a chemical reaction to produce a dye compound .
- Results or Outcomes : The main outcome of this application is the production of various types of dyes used in the textile industry .
Medicine
- Summary of the Application : NMSBA is used as an intermediate in the production of certain pharmaceuticals . The specific types of pharmaceuticals and their applications can vary widely.
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures can vary depending on the specific type of pharmaceutical being produced. Typically, NMSBA would be used in a chemical reaction to produce a pharmaceutical compound .
- Results or Outcomes : The main outcome of this application is the production of various types of pharmaceuticals used in medicine .
Aerobic Oxidation
- Summary of the Application : A metal-free catalyzed oxidation of 2-nitro-4-methylsulfonatotoluene (NMST) to produce 2-nitro-4-methylsulfonatobenzoic acid (NMSBA) under Taylor flow regimes has been introduced .
- Methods of Application or Experimental Procedures : This process uses N, N′, N″ - trihydroxyisocyanuric acid (THICA) as the catalyst and nitric acid as promoter, with molecular oxygen as the oxidant. The related parameters, such as residence time ( τ ), reaction temperature ( T ), and molar flow ratio of oxygen/substrate were investigated systematically .
- Results or Outcomes : A good yield and selectivity were obtained by taking advantages of continuous flow system. Compared with the traditional batch oxidation process, the new continuous process is more safe and environmentally friendly .
Synthesis of Mesotrione
- Summary of the Application : NMSBA is a key intermediate in mesotrione production . Due to its low toxicity, high efficiency and innovative mechanisms, mesotrione is widely used worldwide .
- Methods of Application or Experimental Procedures : The synthesis of NMSBA has attracted much attention due to fast-growing market demands. To date, various NMSBA synthesis methods have been reported .
- Results or Outcomes : The main outcome of this application is the production of mesotrione, a herbicide widely used in agriculture .
安全和危害
未来方向
As NMSBA is a key intermediate in the production of the herbicide mesotrione, the synthesis of NMSBA has attracted much attention due to fast-growing market demands . Therefore, the development of more efficient, safe, and environmentally friendly synthesis methods for NMSBA is a promising future direction .
属性
IUPAC Name |
4-methylsulfonyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOUABMNRMROSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074639 | |
| Record name | 4-Mesyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-methylsulfonylbenzoic acid | |
CAS RN |
110964-79-9 | |
| Record name | 4-(Methylsulfonyl)-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110964-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(methylsulfonyl)-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110964799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(methylsulfonyl)-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Mesyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylsulfonyl)-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)


